molecular formula C13H17N5O B6575388 1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide CAS No. 1170789-87-3

1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide

Katalognummer B6575388
CAS-Nummer: 1170789-87-3
Molekulargewicht: 259.31 g/mol
InChI-Schlüssel: PFNNZNGITGRHNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to have various biological and medicinal properties . They are used in pharmaceutical ingredients and have shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase, as well as antibacterial, antihyperglycaemic, antiinflammatory, sedative/hypnotic, analgesic and antipyretic activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists . Multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems has been reported . These approaches were performed in the classical and nonclassical conditions, particularly recent reports include protocols under a green condition such as using catalyst, green solvents, and solvent-free conditions .


Molecular Structure Analysis

There are four isomeric structures for pyranopyrazole including: pyrano [2,3- c ]pyrazole, pyrano [3,2- c ]pyrazole, pyrano [3,4- c ]pyrazole, and pyrano [4,3- c ]pyrazole .


Chemical Reactions Analysis

The SO3H-functionalized ionic liquid ([DMBSI]HSO4) was applied for the synthesis of methyl 4-(aryl)-3-methyl-6-oxo-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-5-carboxylates via four-component reaction of arylaldehyde .

Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

Compounds with a 1H-pyrazole-5-carboxamide structure, similar to the one , have shown remarkable fungicidal activity . This suggests that “F5323-0168” could potentially be used in the development of new fungicides.

Insecticidal Activity

In addition to their fungicidal properties, 1H-pyrazole-5-carboxamide derivatives have also demonstrated significant insecticidal activity . This indicates that “F5323-0168” could be used in the formulation of insecticides.

Antileishmanial Activity

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activities . Therefore, “F5323-0168” could potentially be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.

Antimalarial Activity

Similarly, pyrazole-bearing compounds have shown potent antimalarial activities . This suggests that “F5323-0168” could be used in the development of new antimalarial drugs.

Synthesis of Pyrazoles

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, a compound structurally similar to “F5323-0168”, has been used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles . This indicates that “F5323-0168” could potentially be used in similar synthetic processes.

Asymmetric Cyanoamidation

The same compound has also been used as an additive in asymmetric cyanoamidation , suggesting that “F5323-0168” could be used in similar chemical reactions.

Wirkmechanismus

The mechanism of action of pyrazole derivatives is diverse and depends on their chemical structure. Some compounds containing a pyrazole scaffold have been shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase .

Zukünftige Richtungen

The future directions in the study of pyrazole derivatives could include the development of new synthesis methods, exploration of their biological activities, and their application in the development of new drugs .

Eigenschaften

IUPAC Name

2,5-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8-7-11(17(2)15-8)13(19)14-12-9-5-4-6-10(9)16-18(12)3/h7H,4-6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNNZNGITGRHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C3CCCC3=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.